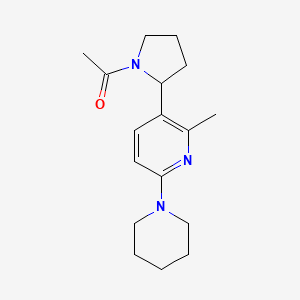
3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiadiazole ring and the phenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfur atom in the thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiadiazole derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Cyclization Products: More complex heterocyclic compounds can be formed through cyclization reactions.
科学的研究の応用
3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable structures.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
3-Chloro-1,2,4-thiadiazole: Lacks the sulfonyl and phenyl groups, resulting in different chemical properties and reactivity.
5-Phenyl-1,2,4-thiadiazole: Contains a phenyl group but lacks the chlorine and sulfonyl groups, leading to variations in its applications and reactivity.
Uniqueness
3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole is unique due to the presence of both chlorine and sulfonyl groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various chemical and biological applications.
特性
分子式 |
C8H4Cl2N2O2S2 |
|---|---|
分子量 |
295.2 g/mol |
IUPAC名 |
3-chloro-5-(4-chlorophenyl)sulfonyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H4Cl2N2O2S2/c9-5-1-3-6(4-2-5)16(13,14)8-11-7(10)12-15-8/h1-4H |
InChIキー |
LTHYUIWDQMZQBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=NC(=NS2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B11816977.png)
![(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B11817003.png)










